molecular formula C3H2Cl3NaO3S B1455293 Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate CAS No. 65600-61-5

Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate

Cat. No. B1455293
CAS RN: 65600-61-5
M. Wt: 247.5 g/mol
InChI Key: APURGFHVCMGDMI-UHFFFAOYSA-M
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Description

Sodium 2,3,3-Trichloroprop-2-Ene-1-Sulfonate is a synthetic chemical compound with the molecular formula C₃H₂Cl₃NaO₃S . It is also known by other names, including 2-Propene-1-sulfonic acid, 2,3,3-trichloro-, sodium salt and sodium;2,3,3-trichloroprop-2-ene-1-sulfonate . This compound has garnered attention in various scientific fields due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of Sodium 2,3,3-Trichloroprop-2-Ene-1-Sulfonate consists of a central carbon-carbon double bond (propene) with three chlorine atoms attached to the adjacent carbon atoms. The sulfonic acid group (SO₃H) is also present, and the sodium ion (Na⁺) balances the charge. The compound appears as a colorless solid .

Scientific Research Applications

Technological Improvements in Synthesis

Sodium 2,3-dimercaptopropane-1-sulfonate (Na-DMPS) has been researched for its use as an antidote for heavy metal salt poisoning and certain pesticides. The research focuses on optimizing the precipitation process, particularly using lead acetate as a precipitator. It was found that adjusting experimental parameters, such as sulfhydrylation time, can enhance the yield of lead salt, a critical component in the synthesis process of Na-DMPS (Zhang Chen-dong, 2008).

Functionalized Organic Synthesis

A study demonstrated the efficiency of conjugate addition and cyclization reactions involving 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates. This process yields densely functionalized 3-sulfonylfurans, showcasing the potential of sodium sulfinates in organic synthesis and providing insights into postcyclization modifications (Maozhong Miao et al., 2017).

Ion-Selective Membranes

The synthesis of methacrylated 2,3,4-tris(alkoxy)benzenesulfonate and its sodium salt has been explored for potential applications in ion-selective membranes. The research particularly focused on the thermal behavior of these compounds and their ability to form specific molecular arrangements conducive to ion transport (Xiaomin Zhu et al., 2006).

Adsorption Processes

Investigations into the interactions of various benzene and naphthalene sulfonates with activated carbon cloth (ACC) during adsorption from aqueous solutions have been conducted. This research is crucial for understanding how sodium sulfonates interact with ACC surfaces and how structural factors influence these interactions (E. Ayranci & O. Duman, 2010).

Sodium Sulfonates in Synthetic Chemistry

Sodium sulfinates have been recognized for their multifaceted applications in synthetic chemistry. They serve as versatile building blocks for creating various organosulfur compounds, including thiosulfonates, sulfonamides, and sulfones. The review highlights the significant advancements in the synthesis of sodium sulfinates and their applications, providing crucial insights into the potential of these compounds in various chemical reactions (Raju Jannapu Reddy & A. Kumari, 2021).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Sodium 2,3,3-Trichloroprop-2-Ene-1-Sulfonate should be handled with care. Consult safety data sheets (MSDS) for detailed safety information, including handling, storage, and disposal guidelines .

properties

IUPAC Name

sodium;2,3,3-trichloroprop-2-ene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O3S.Na/c4-2(3(5)6)1-10(7,8)9;/h1H2,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APURGFHVCMGDMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(Cl)Cl)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701179
Record name Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate

CAS RN

65600-61-5
Record name Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2,3,3-trichloro-2-propene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate

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